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Compound of Interest

Compound Name: 4-Nitrobenzophenone

Cat. No.: B109985

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-referencing of analytical data for 4-
Nitrobenzophenone, a key intermediate in various chemical syntheses. For comparative
analysis, 4-Aminobenzophenone has been selected as an alternative compound due to its
structural similarity, differing primarily by the functional group at the para position of one phenyl
ring—a nitro group in the target compound versus an amino group in the comparator. This
substitution significantly influences the physicochemical and spectral properties of the
molecules, providing a clear basis for comparison.

The following sections present a detailed comparison of the analytical data obtained through
Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS). Detailed experimental protocols for these techniques are also provided to
support the reproducibility of the presented data.

Data Presentation: A Comparative Overview

The analytical data for 4-Nitrobenzophenone and 4-Aminobenzophenone are summarized in
the tables below for easy comparison.

Table 1: *H NMR Spectral Data Comparison
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Chemical Shift (8)

Compound Multiplicity Assignment
pPpm

4-Nitrobenzophenone 8.35 d Protons ortho to -NOz2
7.85 d Protons meta to -NO2

Protons of the
7.75-7.50 m unsubstituted phenyl

ring
4 Protons of the

) 7.71 m unsubstituted phenyl
Aminobenzophenone )
ring

Protons of the
7.52 m unsubstituted phenyl

ring
7.45 m Protons meta to -NH:z
6.65 d Protons ortho to -NH:z
4.25 brs -NHz protons

Note: The chemical shifts are referenced to tetramethylsilane (TMS). The spectra for 4-

Aminobenzophenone may show slight variations depending on the solvent used.[1][2]

Table 2: 3C NMR Spectral Data Comparison
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Compound Chemical Shift (6) ppm Assignment
4-Nitrobenzophenone 195.0 C=0
150.0 C-NO2

Quaternary C of nitro-

143.0 _ _

substituted ring

Quaternary C of unsubstituted
138.0 .

ring
133.0, 130.0, 129.0 CH of unsubstituted ring
124.0 CH of nitro-substituted ring
4-Aminobenzophenone 1955 C=0
151.8 C-NH:z

Quaternary C of unsubstituted
138.6 .

ring
132.9, 131.5, 129.5, 128.1 CH of unsubstituted ring

uaternary C of amino-

127.8 Q _ Y _

substituted ring
113.7 CH of amino-substituted ring

Note: The chemical shifts are referenced to TMS.[1][3]

Table 3: Key IR Absorption Bands (cm™?)
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Functional Group 4-Nitrobenzophenone 4-Aminobenzophenone
C=0 Stretch ~1660 ~1630

NO2 Stretch (asymmetric) ~1520

NOz2 Stretch (symmetric) ~1350

N-H Stretch - ~3400, ~3300

C-N Stretch ~850 ~1300

Aromatic C-H Stretch ~3100-3000 ~3100-3000

Aromatic C=C Stretch ~1600, ~1450 ~1600, ~1480

Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr
pellet, ATR).[4][5]

Table 4: Mass Spectrometry Fragmentation Data

Compound Molecular lon (m/z) Key Fragment lons (m/z)

197 ([M-NQOJ*), 181 ([M-
4-Nitrobenzophenone 227 NO2z]*), 152, 105 (CsHsCO™),
77 (CeHs™)

120 ([M-CeHs]*), 105, 92

4-Aminobenzophenone 197
(CeHaNH2"%), 77

Note: Fragmentation patterns are typically obtained using Electron lonization (EI).[1][6]

Experimental Protocols

The following are detailed methodologies for the key analytical techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation and purity assessment.
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Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or
equivalent).[7]

Sample Preparation:

Accurately weigh 5-10 mg of the sample (4-Nitrobenzophenone or 4-Aminobenzophenone).

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCls, DMSO-ds)

in a clean, dry NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift

referencing (0 ppm).

Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

IH NMR Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., zg30).

Number of Scans: 16-64, depending on the sample concentration.

Relaxation Delay: 1-5 seconds.

Acquisition Time: 2-4 seconds.

Spectral Width: A range that covers all expected proton signals (e.g., 0-10 ppm).

13C NMR Acquisition Parameters:

Pulse Program: A standard proton-decoupled 3C experiment (e.g., zgpg30).

Number of Scans: 1024 or more, as 13C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

Acquisition Time: 1-2 seconds.

Spectral Width: A range that covers all expected carbon signals (e.g., 0-200 ppm).
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Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum to obtain a flat baseline.

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Integrate the peaks in the *H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., Bruker Tensor 27 FT-
IR or equivalent).

Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Place a small amount of the powdered sample directly onto the ATR crystal.

o Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

Data Acquisition:

Spectral Range: 4000-400 cm™1.

Resolution: 4 cmm—1.

Number of Scans: 16-32.

A background spectrum of the empty ATR crystal should be collected before analyzing the
sample.

Data Processing:
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e The instrument software will automatically perform a Fourier transform and ratio the sample
spectrum against the background spectrum to produce the final absorbance or transmittance
spectrum.

« ldentify the characteristic absorption bands corresponding to the functional groups present in
the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound, and
to assess its purity.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron
ionization (EI) source (e.g., Agilent 7890A GC with 5975C MS).[8]

Sample Preparation:

o Prepare a stock solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as
dichloromethane or ethyl acetate.

 Dilute the stock solution to an appropriate concentration for GC-MS analysis (e.g., 1-10
pg/mL).

« Filter the solution through a 0.22 pm syringe filter into a GC vial.
GC-MS Parameters:

e GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25
mm x 0.25 pm).

e Injector Temperature: 250-280°C.
e Injection Volume: 1 L (split or splitless injection depending on the concentration).
o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

e Oven Temperature Program:
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o Initial temperature: 100°C, hold for 2 minutes.

o Ramp: 15°C/min to 280°C.

o Final hold: Hold at 280°C for 5-10 minutes.

MS Transfer Line Temperature: 280°C.

lon Source Temperature: 230°C.

lonization Mode: Electron lonization (El) at 70 eV.

Mass Scan Range: m/z 40-400.
Data Analysis:

« |dentify the peak corresponding to the compound of interest in the total ion chromatogram
(TIC).

e Analyze the mass spectrum of the peak to determine the molecular ion and the
fragmentation pattern.

o Compare the obtained mass spectrum with library spectra for confirmation.

Mandatory Visualizations

The following diagrams illustrate the general workflows for the analytical techniques described.
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Data Analysis & Interpretation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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nitrobenzophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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